
Bis(trimethylsilyl) acetylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) acetylphosphonate is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its utility in various chemical reactions and its role as a reagent in organic synthesis. The trimethylsilyl groups confer unique properties, such as increased volatility and chemical inertness, making it a valuable compound in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl) acetylphosphonate typically involves the reaction of acetylphosphonate with trimethylsilyl chloride in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows: [ \text{Acetylphosphonate} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Commonly used bases include triethylamine or pyridine, which facilitate the silylation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trimethylsilyl) acetylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, the compound can hydrolyze to form acetylphosphonic acid and trimethylsilanol.
Silylation Reactions: It can act as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Hydrolysis: Water or methanol is commonly used to hydrolyze this compound.
Silylation: Reagents such as hexamethyldisilazane or bis(trimethylsilyl)acetamide are used in silylation reactions.
Major Products Formed:
Hydrolysis: Acetylphosphonic acid and trimethylsilanol.
Silylation: Trimethylsilyl ethers or esters of the target molecules.
Applications De Recherche Scientifique
Bis(trimethylsilyl) acetylphosphonate finds applications in various fields, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a silylating agent.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl) acetylphosphonate involves the transfer of trimethylsilyl groups to target molecules. This silylation process can protect reactive functional groups during chemical synthesis, thereby enhancing the stability and reactivity of intermediates. The compound’s ability to act as a silylating agent is attributed to the high reactivity of the trimethylsilyl groups, which readily form bonds with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Hexamethyldisilazane: Commonly used for silylation reactions.
Diethyl(trimethylsilyl)amine: Utilized in the synthesis of trimethylsilyl esters.
Uniqueness: Bis(trimethylsilyl) acetylphosphonate is unique due to its dual functionality as both a phosphonate and a silylating agent. This dual functionality allows it to participate in a wider range of chemical reactions compared to other silylating agents. Additionally, its ability to form stable intermediates makes it a valuable reagent in complex organic syntheses.
Propriétés
Numéro CAS |
6838-42-2 |
|---|---|
Formule moléculaire |
C8H21O4PSi2 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
1-bis(trimethylsilyloxy)phosphorylethanone |
InChI |
InChI=1S/C8H21O4PSi2/c1-8(9)13(10,11-14(2,3)4)12-15(5,6)7/h1-7H3 |
Clé InChI |
DFVRXPMMBLUWAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
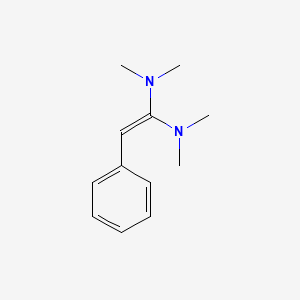
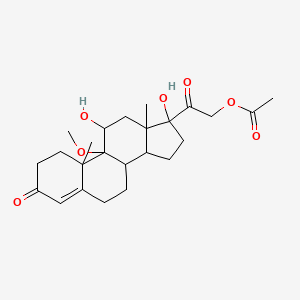

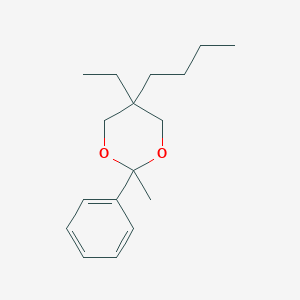
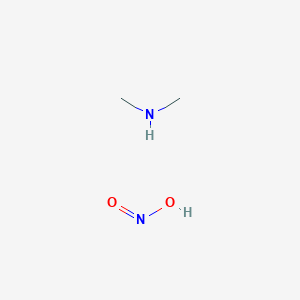



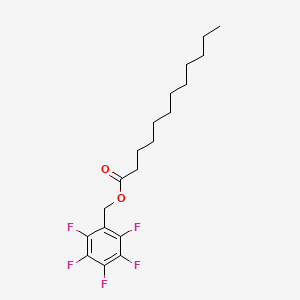
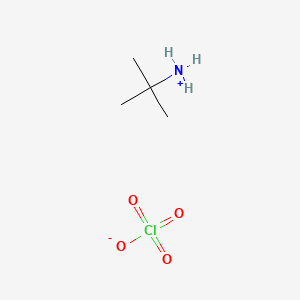
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)


